molecular formula C₁₀H₁₃NO₄ B1160764 1,3-Bis(methoxymethyl)-2-nitrobenzene

1,3-Bis(methoxymethyl)-2-nitrobenzene

Cat. No.: B1160764
M. Wt: 211.21
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(methoxymethyl)-2-nitrobenzene is a chemical building block of interest in synthetic organic chemistry and photochemical research. Its structure, featuring a nitro group ortho to a disubstituted benzyl core, places it within the important family of 2-nitrobenzyl derivatives . Compounds of this class are widely employed as photolabile protecting groups (PPGs) or "caging" groups for the controlled release of bioactive molecules and functional groups upon irradiation with light . The primary research value of this compound lies in its potential application as a precursor or core structure in the development of photoactivatable reagents. The photouncaging mechanism typical of 2-nitrobenzyl chromophores involves an intramolecular hydrogen transfer followed by cyclization to release the caged species . This mechanism is fundamental to tools used in studying biological and chemical processes with high temporal and spatial precision. Researchers may utilize this compound in the synthesis of more complex photoactivatable molecules, such as HNO donors based on caged N-hydroxysulfonamides, or in materials science for developing light-responsive systems . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₀H₁₃NO₄

Molecular Weight

211.21

Origin of Product

United States

Synthetic Strategies for 1,3 Bis Methoxymethyl 2 Nitrobenzene

De Novo Synthesis Approaches

De novo synthesis of 1,3-Bis(methoxymethyl)-2-nitrobenzene involves the sequential introduction of the nitro and methoxymethyl functional groups onto a benzene (B151609) core. This strategy requires careful control of the regioselectivity at each step to achieve the desired 1,2,3-trisubstituted arrangement.

Regioselective Functionalization of Benzene Derivatives

The foundational challenge in a de novo synthesis is establishing the correct substitution pattern on the benzene ring. A common strategy begins with a 1,3-disubstituted benzene derivative, which directs subsequent functionalization. For instance, starting with m-xylene (B151644), the two methyl groups are ortho, para-directing activators. This directing effect is crucial for positioning the incoming nitro group. mdpi.comgoogle.com The synthesis of polysubstituted benzenes often relies on a retrosynthetic analysis, where the order of substituent introduction is planned based on the directing effects of the groups to be added. libretexts.org Alternative approaches could involve starting with a compound like 1,3-benzenedimethanol, which can be synthesized from the reduction of isophthaloyl dichloride with lithium aluminum hydride.

Introduction of Nitro Functionality and Controlling Its Position

The introduction of the nitro group is a critical step, typically achieved through electrophilic aromatic nitration. Traditional nitration methods often employ a mixture of nitric acid and a strong co-acid like sulfuric acid, which can lead to issues with regioselectivity and the formation of multiple products. frontiersin.orgfrontiersin.orgnih.gov

When starting with m-xylene, the two methyl groups cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 position (ortho to both methyl groups) and the C4 position (para to one and ortho to the other). Nitration of m-xylene with a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) produces a mixture of isomers, with 2-nitro-m-xylene being a significant product. mdpi.comgoogle.com The reaction conditions can be optimized to favor the formation of the desired 2-nitro isomer. google.com More modern, environmentally benign methods aim to use dilute aqueous nitric acid to improve safety and avoid over-nitration, which can be a problem with highly activated rings. nih.gov

A different de novo pathway involves the nitration of 1,3-bis(methoxymethyl)benzene. sigmaaldrich.com The two methoxymethyl groups are activating and ortho, para-directing. Their combined influence would strongly direct the nitration to the 2-position, located between them, thus offering a potentially highly regioselective route to the target compound's core structure. Zeolite catalysts have also been explored to improve the regioselectivity of nitration reactions on substituted benzenes. google.com

Table 1: Nitration of Xylene Isomers

Starting Material Nitrating Agent Conditions Major Products Yield Reference
m-Xylene Mixed Acid (HNO₃/H₂SO₄) 15–20 °C 2-Nitro-m-xylene, 4-Nitro-m-xylene >97% (total isomers) mdpi.comgoogle.com
p-Xylene Mixed Acid (HNO₃/H₂SO₄) 30 °C 2-Nitro-p-xylene 93.8% mdpi.comnih.gov

This table is interactive. Click on the headers to sort the data.

Installation of Methoxymethyl Ether Groups

Once the nitroaromatic core is established, such as with 2-nitro-m-xylene, the final step in this de novo sequence would be the functionalization of the methyl groups. This typically proceeds via a two-step sequence. First, the benzylic methyl groups are halogenated, for example, through free-radical bromination using N-bromosuccinimide (NBS), to yield 1,3-bis(bromomethyl)-2-nitrobenzene.

In the second step, the resulting benzylic halides are converted to methoxymethyl ethers. This transformation is achieved by nucleophilic substitution with sodium methoxide (B1231860). This is a variation of the Williamson ether synthesis. While a direct documented synthesis for this specific transformation is not prevalent, the methodology is a standard procedure in organic synthesis for forming ether linkages from alkyl halides.

Conversion from Related Precursors

An alternative to building the molecule from simple benzene rings is to modify existing compounds that already possess some of the required structural features. These methods can be more efficient if a suitable precursor is readily available.

Transformation of Halogenated Benzylic Derivatives (e.g., Bis(halomethyl)nitrobenzenes)

This synthetic route utilizes a precursor such as 1,3-bis(chloromethyl)-2-nitrobenzene or 1,3-bis(bromomethyl)-2-nitrobenzene. The target compound, this compound, is then synthesized through a nucleophilic substitution reaction.

The halogenated precursor is treated with a source of methoxide ions, typically sodium methoxide (NaOCH₃) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). The methoxide ion acts as a nucleophile, displacing the halide ions from the benzylic positions to form the desired methoxymethyl ether linkages. This reaction is generally efficient for benzylic halides. A patent for a related compound, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, is prepared from 4-nitro-2-methoxymethyl-chlorobenzene, demonstrating the viability of manipulating substituents on a nitrobenzene (B124822) core. google.com

Derivatization from Nitroaromatic Compounds with Benzylic Hydroxyls

A highly effective strategy involves the use of a precursor that already contains the nitro group and benzylic hydroxyls. The key intermediate for this pathway is 2-nitro-1,3-benzenedimethanol. prepchem.com This precursor can be prepared by the reduction of 2-nitro-1,3-benzenedicarboxylic acid.

Table 2: Synthesis of 2-nitro-1,3-benzenedimethanol

Starting Material Reagent Solvent Conditions Product Reference

This table is interactive. Click on the headers to sort the data.

With 2-nitro-1,3-benzenedimethanol in hand, the final step is the conversion of the two hydroxyl groups into methoxymethyl ethers. This is a standard alcohol protection reaction. The reaction can be carried out using an acetal-forming reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. Alternatively, other methods for forming methoxymethyl ethers from alcohols can be employed. This route is often preferred due to the high efficiency and selectivity of both the reduction and etherification steps.

Optimization of Reaction Conditions and Methodological Innovations in Synthesis

Due to the absence of established synthetic routes for This compound , this section cannot provide specific data on the optimization of its synthesis. The following subsections are therefore presented as a general framework that would be applicable should a synthetic method be developed in the future.

Catalytic Systems and Reaction Media for Specific Transformations

The choice of catalytic systems and reaction media is crucial for the efficient synthesis of substituted nitroaromatics. For a hypothetical synthesis of This compound , which could potentially be derived from 2-nitro-m-xylene, the selection of appropriate catalysts and solvents would be paramount.

In related nitration and alkylation reactions, various catalytic systems are employed. For instance, the nitration of xylene isomers has been explored using zeolite beta catalysts, which can offer improved selectivity compared to traditional mixed-acid (H₂SO₄/HNO₃) systems. google.com The use of solid acid catalysts can also facilitate easier separation and potential reuse, contributing to more sustainable processes. google.com

The reaction medium plays a significant role in reaction kinetics and product distribution. Solvents such as dichloromethane (B109758) are often used in nitration reactions. google.com For potential methoxymethylation steps, polar aprotic solvents like DMF, DMAc, or NMP might be considered, as seen in the synthesis of related methoxymethyl-substituted anilines. google.com The choice of solvent would need to be carefully optimized to ensure sufficient solubility of reactants and to facilitate the desired reaction pathway while minimizing side reactions.

Strategies for Enhancing Reaction Yields and Purity

Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reactants is fundamental to maximizing the yield and purity of the desired product. In the synthesis of nitroaromatic compounds, controlling the reaction temperature is often critical to prevent over-nitration or decomposition. researchgate.net

For a potential multi-step synthesis of This compound , each step would require individual optimization. For example, in a hypothetical nitration of m-xylene, a two-step process where nitric acid is used initially, followed by the addition of sulfuric acid, has been shown to improve the yield of mononitro-m-xylenes to as high as 99% in a microreactor setup. researchgate.net

Purification of the final product and intermediates is another critical aspect. Techniques such as crystallization, distillation, and column chromatography are standard procedures. In the synthesis of a related compound, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, the purification process involves a series of extractions and crystallization to isolate the product with high purity. google.com Similar strategies would likely be necessary for the purification of This compound .

Table of Potentially Relevant Reaction Parameters for Nitroaromatic Synthesis

ParameterPotential Conditions/VariationsRationale for Optimization
Catalyst Zeolite Beta, Mixed Acid (H₂SO₄/HNO₃)Influences selectivity and reaction rate. google.com
Solvent Dichloromethane, Acetic AcidAffects solubility, reaction kinetics, and can influence product distribution. google.com
Temperature 0 °C to RefluxControls reaction rate and selectivity; prevents side reactions. google.comresearchgate.net
Reactant Ratio Varied molar ratios of nitrating agent/alkylating agent to substrateOptimizes conversion and minimizes by-product formation. google.com
Reaction Time Monitored by TLC or GCEnsures complete conversion of starting material without product degradation.

It is important to reiterate that the information presented above is based on general principles of organic synthesis and data from related compounds, as no direct synthetic protocols for This compound are currently available.

Reactivity and Reaction Mechanisms of 1,3 Bis Methoxymethyl 2 Nitrobenzene

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, making it susceptible to a range of reactions.

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, often accomplished through catalytic hydrogenation. This process is crucial for the production of anilines, which are key intermediates for many valuable chemicals. rsc.orgrsc.org The reduction of nitroarenes can be achieved using various supported metal catalysts, including those based on platinum, palladium, and ruthenium, under hydrogen pressure. researchgate.netgoogle.com For instance, the hydrogenation of nitrobenzene (B124822) to aniline (B41778) is a well-established industrial process. google.com

The general mechanism for the hydrogenation of nitrobenzene proceeds through intermediate species such as nitrosobenzene (B162901) and phenylhydroxylamine before yielding the final aniline product. aidic.it The efficiency and selectivity of this reduction can be influenced by the catalyst type, support material, reaction temperature, and hydrogen pressure. google.comaidic.itresearchgate.net Supported copper nanoparticles and ruthenium-based catalysts have also demonstrated high activity in the hydrogenation of nitrobenzene and its derivatives. rsc.orgresearchgate.net While specific studies on 1,3-Bis(methoxymethyl)-2-nitrobenzene are not prevalent, the established methodologies for nitroarene reduction are applicable. The presence of electron-donating methoxymethyl groups might influence the reaction rate compared to unsubstituted nitrobenzene. researchgate.net

Table 1: Selected Catalytic Systems for Nitroarene Reduction

Catalyst System Substrate Example Solvent Temperature (°C) Key Findings Reference(s)
Pt₂/mpg-C₃N₄ Nitrobenzene Isopropanol 100 Effective hydrogenation with catalyst recyclability. researchgate.net
Ru/CMK-3 Nitrobenzene derivatives Ethanol 80 High conversion rates, influenced by substituent electronic effects. researchgate.net
Cu/MgO-SBA15 Nitrobenzene Gas Phase 300-400 Hydrogen-free hydrogenation coupled with cyclohexanol (B46403) dehydrogenation. rsc.org

This table presents a selection of research findings on related compounds to illustrate common reductive transformation conditions.

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com It strongly withdraws electron density from the benzene (B151609) ring, making the ring electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This effect is most pronounced at the ortho and para positions relative to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be stabilized through resonance. wikipedia.orglibretexts.org

In the case of this compound, the nitro group activates the ortho (position 3, though sterically hindered) and para (position 5) carbons for nucleophilic attack. However, SNAr reactions typically require a leaving group, such as a halide, at the position of attack. wikipedia.orgnih.gov In the absence of a conventional leaving group, substitution can occur via the displacement of a hydrogen atom, a process known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH). rsc.orgrsc.org This reaction involves the attack of a nucleophile to form a σH adduct, which is then oxidized to yield the final product. rsc.org Another possibility is the direct substitution of the nitro group itself, which can occur with certain nucleophiles under specific conditions, particularly in polynitro aromatics. rsc.orgrsc.org

The rate and feasibility of SNAr reactions are highly dependent on the presence of electron-withdrawing substituents; the more such groups are on the ring, the faster the reaction. masterorganicchemistry.com

1,3-Dipolar cycloadditions are powerful, concerted pericyclic reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. chesci.comwikipedia.orgethz.ch The nitro group in a conjugated nitroalkene makes the C=C double bond electron-poor, turning it into a potent dipolarophile for reactions with electron-rich 1,3-dipoles like nitrones, azides, and nitrile oxides. ethz.chnih.gov

While the benzene ring of this compound is aromatic, the double bond between C2 and C3, being directly attached to the electron-withdrawing nitro group, can be considered as part of a nitroalkene-like system. This localized region can potentially participate as a dipolarophile in [3+2] cycloaddition reactions. nih.gov For example, reactions of conjugated nitroalkenes with nitrones are well-documented to produce isoxazolidine (B1194047) rings. nih.govwikipedia.org The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) determines the outcome. wikipedia.orgwikipedia.org The reaction of 1,3-dipoles with 2-nitro-1,3-enynes has also been established as a route to various heterocyclic structures. researchgate.net

Ortho-nitrobenzyl derivatives are a classic example of photoremovable protecting groups (PPGs), also known as "caged" compounds. rsc.orgnih.govnih.gov Upon UV irradiation (typically between 300-365 nm), the excited ortho-nitrobenzyl chromophore undergoes an intramolecular hydrogen abstraction from the benzylic carbon. nih.gov This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected functional group and form an ortho-nitrosobenzaldehyde derivative. nih.govresearchgate.netresearchgate.net

This compound fits the structural motif of an ortho-nitrobenzyl ether. By analogy, it is expected to be photolabile. Irradiation with UV light would likely trigger the cleavage of one or both methoxymethyl groups, releasing methanol (B129727) and forming the corresponding ortho-nitrosobenzaldehyde or bis-aldehyde derivative. rsc.orgnih.gov The efficiency of this photorelease, or quantum yield, is influenced by the nature of the leaving group and substituents on the aromatic ring. nih.govresearchgate.net For instance, electron-donating groups on the ring can shift the required excitation wavelength to longer, less damaging wavelengths. nih.gov This photo-cleavage mechanism has been widely exploited in various fields, including the controlled release of biologically active molecules, the fabrication of photo-responsive polymer networks, and surface patterning. nih.govnih.gov

Reactions of the Methoxymethyl Ether Groups

The methoxymethyl (MOM) ether groups in the molecule serve as protecting groups for the benzylic alcohols from which they are derived. Their cleavage is a key step in synthetic pathways that utilize this compound as an intermediate.

Methoxymethyl (MOM) ethers are widely used protecting groups for alcohols due to their stability under a range of conditions, particularly basic and weakly acidic media. oup.com Their removal, or deprotection, is typically achieved under acidic conditions. oup.com

For benzylic ethers like those in this compound, several deprotection strategies are available:

Lewis Acid Catalysis: Various Lewis acids can effectively cleave MOM ethers. Reagents such as bismuth triflate (Bi(OTf)₃) and bismuth trichloride (B1173362) (BiCl₃) have been shown to be efficient catalysts for the hydrolysis of MOM ethers in aqueous media at room temperature. oup.comrsc.org Zinc bromide (ZnBr₂) in the presence of a thiol like propanethiol (n-PrSH) offers a rapid and selective method for MOM ether deprotection, even for acid-sensitive benzylic alcohols. thieme-connect.com

Acidic Hydrolysis: Traditional methods involve the use of protic acids like HCl in a protic solvent. oup.com

Hydrogenolysis: While benzyl (B1604629) (Bn) ethers are commonly cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), this method would simultaneously reduce the nitro group in this compound. organic-chemistry.orguwindsor.ca Therefore, this method is not selective for only cleaving the ether groups in this specific molecule.

Table 2: Reagents for Deprotection of MOM Ethers

Reagent(s) Conditions Substrate Type Key Features Reference(s)
Bismuth Triflate (Bi(OTf)₃) THF/Water (1:1), Room Temp. Aromatic & Aliphatic MOM ethers Mild, efficient, environmentally friendly, chemoselective. oup.com
Bismuth Trichloride (BiCl₃) / Water Acetonitrile, 80 °C Aliphatic & Phenolic MOM ethers Water plays a key role in facilitating cleavage. rsc.org
Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) CH₂Cl₂, 0 °C to Room Temp. Primary, Secondary, Tertiary MOM ethers Rapid (5-8 min), highly selective for MOM ethers. thieme-connect.com

This table summarizes common deprotection strategies applicable to the methoxymethyl ether groups.

Transformations to Other Benzylic Functional Groups (e.g., Halides, Alcohols, Aldehydes)

The benzylic methoxymethyl groups in this compound are key sites for chemical transformation, allowing for their conversion into other valuable functional groups such as alcohols, aldehydes, and halides.

Conversion to Benzylic Alcohols: The methoxymethyl (MOM) ether linkage can be cleaved to yield the corresponding di-alcohol, 2-nitro-1,3-benzenedimethanol. This transformation is typically achieved under acidic conditions. masterorganicchemistry.com Strong protic acids like hydroiodic acid (HI) or strong Lewis acids such as boron tribromide (BBr₃) or bismuth trichloride (BiCl₃) can effectively catalyze this cleavage. masterorganicchemistry.comrsc.org The mechanism involves the initial protonation or coordination of the acid to the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack (by a counter-ion like I⁻ or by water during workup) at the benzylic carbon, proceeding through an Sₙ1 or Sₙ2 pathway to release methanol and form the benzylic alcohol. masterorganicchemistry.com

Conversion to Benzylic Aldehydes: The benzylic ether can be directly oxidized to form the corresponding dialdehyde, 2-nitroisophthalaldehyde. This selective oxidation can be challenging, but specific reagents have been developed for such transformations. acs.org One reported method for the oxidation of benzyl methyl ethers to aldehydes involves the use of N-Bromosuccinimide (NBS). acs.org The reaction proceeds by bromination of the benzylic carbon, followed by the elimination of methyl bromide. acs.org Other methods for benzylic oxidation, such as using potassium permanganate (B83412) (KMnO₄), are often too harsh and may lead to over-oxidation to the carboxylic acid. masterorganicchemistry.com

Conversion to Benzylic Halides: The synthesis of the corresponding dihalide, such as 1,3-bis(bromomethyl)-2-nitrobenzene, is best approached in a two-step process. First, the starting material would be converted to the di-alcohol, 2-nitro-1,3-benzenedimethanol, via ether cleavage as described above. Subsequently, the benzylic alcohols can be converted to benzylic halides using standard reagents. For instance, treatment with thionyl chloride (SOCl₂) would yield the dichloride, while phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) would furnish the dibromide.

Table 1: Synthetic Transformations of the Benzylic Groups
Target Functional GroupTransformationTypical ReagentsProduct Name
AlcoholEther CleavageBBr₃, BiCl₃, HI2-Nitro-1,3-benzenedimethanol
AldehydeBenzylic OxidationN-Bromosuccinimide (NBS)2-Nitroisophthalaldehyde
Halide (e.g., Bromide)Ether Cleavage then Halogenation1. BBr₃; 2. PBr₃1,3-Bis(bromomethyl)-2-nitrobenzene

Directed Metalation Group (DMG) Chemistry Facilitated by Methoxymethyl Ethers

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. baranlab.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent (like n-butyllithium), directing the strong base to deprotonate the nearest (ortho) position. baranlab.orguwindsor.ca

The methoxymethyl ether (MOM ether) is a known DMG. uwindsor.caharvard.edu In this compound, the two MOM groups are positioned meta to each other. In such 1,3-disubstituted systems, DMGs often work cooperatively to direct metalation to the C2 position located between them. harvard.edu This would suggest that lithiation should occur at the carbon bearing the nitro group.

However, the presence of the nitro group at the target C2 position fundamentally alters the expected outcome. Nitroarenes are generally incompatible with highly nucleophilic and basic organolithium reagents for several reasons: researchgate.net

Nucleophilic Attack: The electrophilic nitrogen atom of the nitro group can be directly attacked by the organolithium reagent.

Addition to the Ring: Organolithiums can add to the electron-deficient aromatic ring at positions ortho or para to the nitro group, forming stable addition products.

Deprotonation Ortho to Nitro Group: The protons ortho to the nitro group are acidified, and deprotonation at these positions (C6 in this case) can compete with or supersede the desired metalation directed by the MOM groups.

Due to these competing and often faster side reactions, classical directed ortho-metalation of this compound with standard alkyllithium bases is expected to be problematic, leading to low yields of the desired product or a complex mixture of byproducts. researchgate.net While some modern transition-metal-catalyzed methods have shown success in the ortho-C-H functionalization of nitroarenes, the direct lithiation facilitated by the methoxymethyl groups is predicted to be unsuccessful. nih.govrsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Core

Substitution reactions on the benzene ring of this compound are dictated by the combined electronic effects of the three substituents.

Directing Effects of Existing Substituents (Nitro, Methoxymethyl)

The regiochemical outcome of any aromatic substitution reaction is determined by the directing influence of the groups already present on the ring.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS). makingmolecules.com Through a combination of strong inductive and resonance electron withdrawal, it reduces the nucleophilicity of the benzene ring. quora.com This deactivation is most pronounced at the ortho and para positions, which acquire a partial positive charge through resonance. Consequently, the nitro group acts as a meta-director , guiding incoming electrophiles to the positions that are least deactivated. makingmolecules.comquora.com

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
SubstituentClassificationReactivity EffectDirecting Effect
-NO₂ (Nitro)Electron-WithdrawingStrongly DeactivatingMeta
-CH₂OCH₃ (Methoxymethyl)Electron-Donating (Alkyl type)Weakly ActivatingOrtho, Para

Regioselectivity and Electronic Influences on Aromatic Reactivity

The regioselectivity is determined by a consensus of the directing effects.

The nitro group at C2 directs incoming electrophiles to the meta positions: C4 and C6 .

The methoxymethyl group at C1 directs to its ortho position (C6 ) and its para position (C4 ).

The methoxymethyl group at C3 directs to its ortho position (C4 ) and its para position (C6 ).

All three substituents direct incoming electrophiles to the C4 and C6 positions . This strong agreement suggests that any successful electrophilic substitution would occur exclusively at these sites, leading to the formation of 1,5-bis(methoxymethyl)-2-nitro-4-substituted and/or 1,3-bis(methoxymethyl)-2-nitro-4-substituted products.

Nucleophilic Aromatic Substitution (SₙAr): In contrast to EAS, the nitro group is a strong activator for nucleophilic aromatic substitution. youtube.com SₙAr reactions require an electron-deficient aromatic ring and a suitable leaving group (like a halide). youtube.comnih.gov The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

The substrate, this compound, does not possess a leaving group on the aromatic ring and therefore will not undergo SₙAr directly. However, the ring system is highly activated towards such a reaction. If a leaving group were present at the C4 or C6 position (which are para and ortho to the nitro group, respectively), it would be highly susceptible to displacement by a nucleophile. The strong electron-withdrawing nature of the nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex that would form upon nucleophilic attack at these positions. youtube.comnih.gov

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor to Macrocyclic Systems via Benzylic Reactivity

The presence of two methoxymethyl groups ortho to a nitro group on the benzene (B151609) ring makes 1,3-Bis(methoxymethyl)-2-nitrobenzene a suitable precursor for the synthesis of macrocyclic systems. The benzylic positions can be readily activated to participate in cyclization reactions. For instance, the methoxymethyl groups can be converted into good leaving groups, such as halides (e.g., bromides), to generate a bis-electrophilic species. This activated intermediate can then react with various dinucleophiles to form large rings.

A related strategy has been demonstrated in the synthesis of S-diazocines starting from 4-bromo-1-(bromomethyl)-2-nitrobenzene. beilstein-journals.org In this approach, the benzylic bromide serves as a key electrophilic site for ring formation. By analogy, the conversion of the two methoxymethyl groups of this compound to benzylic bromides would yield 1,3-bis(bromomethyl)-2-nitrobenzene, a versatile precursor for macrocyclization. Reaction of this dihalide with a dinucleophile, such as a dithiol, diamine, or diol, under high-dilution conditions to favor intramolecular cyclization, would lead to the formation of various macrocycles. The synthesis of macrocycles often relies on strategies like ring-closing metathesis (RCM) or azide-alkyne cycloadditions (AAC) to achieve efficient cyclization of linear precursors. core.ac.uk

The general approach to macrocyclization using this compound as a starting material is outlined below:

Activation and Cyclization for Macrocycle Synthesis
Step Description Starting Material Intermediate Product
1 Activation of benzylic positions This compound 1,3-Bis(bromomethyl)-2-nitrobenzene -
2 Reaction with a dinucleophile - 1,3-Bis(bromomethyl)-2-nitrobenzene Macrocyclic compound

The nitro group in the resulting macrocycle can then be further transformed, for example, by reduction to an amine, to introduce additional complexity and functionality. The synthesis of lowellane macrocycles through the reaction of aromatic dialdehydes and dinitroalkanes highlights the utility of nitro-functionalized aromatics in building large, structured molecules. chemrxiv.org

Building Block for Heterocyclic Scaffolds (e.g., Indoles, Benzodiazepinones, Triazoles)

The functional group array of this compound is particularly well-suited for the construction of various heterocyclic systems.

Indoles: The synthesis of indoles via the reductive cyclization of 2-nitrostyrenes or related precursors is a well-established and powerful method in organic chemistry. thieme-connect.de While this compound is not a direct precursor to a 2-nitrostyrene, its functional groups can be manipulated to form the necessary structure for indole (B1671886) synthesis. For example, one of the methoxymethyl groups could be oxidized to an aldehyde, while the other is converted into a phosphonium (B103445) salt to undergo a Wittig reaction, leading to the required ortho-nitro-substituted styrenyl system for reductive cyclization. A powerful related strategy involves the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to afford pyrroloindoles, demonstrating the utility of di-substituted nitroaromatics in forming complex heterocyclic systems. nih.gov

Benzodiazepinones: The synthesis of 1,3-dihydro-benzo[b] beilstein-journals.orgnih.govdiazepin-2-one derivatives often involves the cyclization of an ortho-phenylenediamine with a suitable three-carbon unit. rsc.org this compound can serve as a precursor to the required diamine. The synthesis would involve the reduction of the nitro group to an aniline (B41778). The two methoxymethyl groups can then be further manipulated. For example, one can be oxidized to a carboxylic acid and the other converted to a leaving group. Subsequent reaction with an amine would lead to the formation of the seven-membered benzodiazepine (B76468) ring. A plausible synthetic route is initiated by the reduction of the nitro group of a related compound, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, prepared from 1-fluoro-2-nitrobenzene. bldpharm.com

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a highly efficient method for the synthesis of 1,2,3-triazoles. beilstein-journals.orgchemrxiv.org The methoxymethyl groups of this compound can be converted into either azides or terminal alkynes, making it a versatile building block for triazole synthesis. For instance, conversion of the methoxymethyl groups to bromides, followed by substitution with sodium azide (B81097), would yield a bis-azide. This could then be reacted with various alkynes to form bis-triazole derivatives. Alternatively, one methoxymethyl group could be converted to an azide and the other to an alkyne, setting the stage for an intramolecular cycloaddition to form a fused triazolo-benzene system. The synthesis of 1,2,3-triazole-thymol derivatives highlights the modularity of this approach. rsc.org

Application in the Synthesis of Other Functional Organic Molecules

The trifunctional nature of this compound makes it a valuable starting material for a variety of other functionalized organic molecules. The two benzylic methoxymethyl groups can be transformed into a wide range of other functionalities, while the nitro group can be reduced to an amine, which can then be further derivatized.

A closely related and commercially available building block is 1,3-bis(bromomethyl)-2-nitrobenzene. The two benzylic bromide moieties are highly reactive towards nucleophiles, allowing for the introduction of diverse substituents. The nitro group itself is a versatile functional handle, most commonly serving as a precursor to an amino group via reduction. The amino group can then participate in a vast array of reactions, including diazotization, acylation, and alkylation, to generate a library of complex aromatic compounds.

Potential Transformations of 1,3-Bis(bromomethyl)-2-nitrobenzene
Reagent/Condition Functional Group Transformation Product Type
R-SH, base C-Br to C-S Thioether
R-OH, base C-Br to C-O Ether
R-NH₂, base C-Br to C-N Amine
NaCN C-Br to C-CN Nitrile
PPh₃ C-Br to C-P Phosphonium salt
Fe, HCl or H₂, Pd/C NO₂ to NH₂ Aniline

These transformations can be carried out in a stepwise manner to build molecular complexity. For example, the two benzylic bromides could be reacted with two different nucleophiles in a controlled sequence, followed by the reduction of the nitro group and subsequent derivatization of the resulting aniline.

Orthogonal Reactivity in Multi-Step Organic Syntheses

Orthogonal reactivity, the ability to selectively react one functional group in the presence of others, is a highly desirable feature in a synthetic building block. This compound possesses functional groups with distinct reactivity profiles, allowing for their selective manipulation.

The nitro group can be chemoselectively reduced in the presence of many other functional groups. For example, efficient photocatalytic methods have been developed for the hydrogenation of nitrobenzenes that leave other reducible groups, such as esters or nitriles, intact. rsc.org This allows for the unmasking of an aniline at a specific stage of a synthesis without affecting other parts of the molecule.

Conversely, the benzylic methoxymethyl groups can be selectively functionalized. While the C-O bond of the methoxymethyl group is relatively inert, it can be cleaved under acidic conditions. More synthetically useful transformations would involve the activation of the benzylic C-H bonds. Bowl-shaped N-hydroxyimide derivatives have been shown to be effective organoradical catalysts for the site-selective amination of benzylic C-H bonds in benzylic ethers. researchgate.net This type of transformation could potentially be applied to selectively functionalize one or both of the methoxymethyl groups in this compound without affecting the nitro group.

The photolability of ortho-nitrobenzyl derivatives is another well-known phenomenon that could be exploited. While the methoxymethyl groups are not typical photolabile protecting groups, their presence ortho to the nitro group could lead to interesting photochemical reactivity.

This orthogonal reactivity allows for a modular approach to synthesis, where different parts of the molecule can be constructed independently. For instance, a synthetic sequence could involve the functionalization of the benzylic positions, followed by the selective reduction of the nitro group, and subsequent elaboration of the resulting aniline. This level of control is crucial for the efficient and convergent synthesis of complex target molecules.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. For 1,3-bis(methoxymethyl)-2-nitrobenzene, ¹H and ¹³C NMR would provide initial confirmation of the molecular structure by identifying the number and types of chemically distinct protons and carbons.

The protons of the methoxymethyl groups (-OCH₃ and -CH₂-) would exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-), being adjacent to both an ether oxygen and the aromatic ring, would likely appear as a singlet in the range of 4.5-5.0 ppm. The methyl protons (-OCH₃) would also present as a singlet, typically further upfield around 3.3-3.5 ppm. The aromatic protons would show a more complex splitting pattern due to their coupling with each other, with their chemical shifts influenced by the electron-withdrawing nitro group and the methoxymethyl substituents.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. For instance, COSY would reveal the coupling between adjacent aromatic protons, aiding in their specific assignment. HSQC would correlate the proton signals of the methoxymethyl groups to their corresponding carbon signals.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) would be crucial for conformational analysis. NOE enhancements between the methylene protons and the aromatic protons would provide through-space correlation, offering insights into the preferred orientation of the methoxymethyl groups relative to the benzene (B151609) ring. The steric hindrance imposed by the ortho nitro group would likely restrict the free rotation of these side chains, leading to a specific preferred conformation in solution.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic (H4, H5, H6)7.0 - 8.0Multiplet
Methylene (-CH₂-)4.5 - 5.0Singlet
Methyl (-OCH₃)3.3 - 3.5Singlet
Carbon Type Expected Chemical Shift (ppm)
Aromatic (C-NO₂)145 - 150
Aromatic (C-CH₂OCH₃)135 - 140
Aromatic (C-H)120 - 130
Methylene (-CH₂-)70 - 75
Methyl (-OCH₃)55 - 60

Mass Spectrometry for Mechanistic Pathway Elucidation and Isomer Differentiation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, a high-resolution mass spectrometer (HRMS) would be used to confirm its molecular formula (C₁₀H₁₃NO₄) by providing a highly accurate mass measurement.

Electron Ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak [M]⁺ may be observed, but key fragment ions would arise from the cleavage of the methoxymethyl side chains and the loss of the nitro group. Common fragmentation pathways would include the loss of a methoxy (B1213986) radical (•OCH₃) to form an [M-31]⁺ ion, or the loss of a methoxymethyl radical (•CH₂OCH₃) to form an [M-45]⁺ ion. The loss of the nitro group (NO₂) as a neutral molecule would result in an [M-46]⁺ peak.

Ion m/z (expected) Identity
[M]⁺211.08Molecular Ion
[M-31]⁺180.07Loss of •OCH₃
[M-45]⁺166.05Loss of •CH₂OCH₃
[M-46]⁺165.09Loss of NO₂

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (Drawing Analogies from Related Compounds)

While a crystal structure for this compound has not been reported, valuable insights into its solid-state structure and intermolecular interactions can be drawn from the crystal structure of the closely related compound, 1,3-bis(bromomethyl)-2-nitrobenzene. nih.gov In this analogue, the nitro group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 65.07(19)°. nih.gov A similar significant dihedral angle would be expected for this compound due to the steric hindrance between the bulky nitro group and the adjacent methoxymethyl substituents.

The bromomethyl substituents in the analogue adopt a trans conformation relative to each other across the ring, resulting in the molecule approximating C₂ symmetry. nih.gov It is plausible that the methoxymethyl groups in the target compound would adopt a similar conformation to minimize steric strain.

Structural Parameter Analogous Compound (1,3-bis(bromomethyl)-2-nitrobenzene) Expected for this compound
Dihedral angle (NO₂ vs. ring)65.07(19)° nih.govSignificant twist expected
Substituent Conformationtrans nih.govLikely trans
Intermolecular InteractionsC-H···O, π···π stacking (in related nitrobenzenes) mdpi.comresearchgate.netC-H···O, π···π stacking

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their local environment. The vibrational spectrum of this compound would be characterized by the distinct stretching and bending modes of its constituent groups.

The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The C-O-C stretching vibrations of the ether linkages in the methoxymethyl groups would give rise to strong bands in the 1150-1085 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy would be a complementary technique. While the nitro group stretches are also Raman active, the aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The symmetric stretching of the nitro group is typically more intense in the Raman spectrum compared to the asymmetric stretch.

Advanced techniques, such as polarization-dependent IR or Raman spectroscopy on oriented samples, could provide information on the orientation of specific functional groups within a crystal or a stretched film. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which can then be compared with experimental data to aid in the precise assignment of vibrational modes. researchgate.netresearchgate.net This correlative approach allows for a deeper understanding of the functional group dynamics and the influence of the molecular structure on the vibrational properties.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Nitro (NO₂)Asymmetric Stretch1500 - 1570 researchgate.netStrong
Nitro (NO₂)Symmetric Stretch1300 - 1370 researchgate.netStrong
Ether (C-O-C)Asymmetric Stretch1150 - 1085Strong
Aromatic C-HStretch> 3000Medium
Aliphatic C-HStretch< 3000Medium-Strong
Aromatic C=CStretch1400 - 1600Medium-Variable

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 1,3-Bis(methoxymethyl)-2-nitrobenzene, these calculations would reveal the distribution of electron density within the molecule, which is fundamental to understanding its chemical behavior.

The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, both through resonance and inductive effects. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to itself. Conversely, the methoxymethyl groups (-CH₂OCH₃) are generally considered weak activating groups, primarily through inductive effects. The interplay of these opposing electronic influences would create a unique electronic environment on the aromatic ring.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In this compound, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attack. The carbon atoms ortho and para to the nitro group would be expected to be electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted Value/Characteristic
Dipole Moment A significant dipole moment is expected due to the strong electron-withdrawing nature of the nitro group and the presence of electronegative oxygen atoms in the methoxymethyl groups. The overall direction would be influenced by the conformation of the substituents.
HOMO Energy Expected to be relatively low, indicating a molecule that is not easily oxidized. The HOMO would likely have significant contributions from the aromatic ring and the oxygen atoms of the methoxymethyl groups.
LUMO Energy Expected to be low, suggesting that the molecule can act as an electron acceptor. The LUMO is anticipated to be localized primarily on the nitro group and the aromatic ring.
HOMO-LUMO Gap A moderate to large gap is predicted, suggesting reasonable kinetic stability.
Mulliken Charges The nitrogen atom of the nitro group and the carbon atom to which it is attached would exhibit a significant positive charge. The oxygen atoms of the nitro and methoxymethyl groups would show negative charges. The carbon atoms of the methoxymethyl groups would be slightly positive.

Note: The values in this table are illustrative and based on general principles and data for analogous compounds. Specific values would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of solvents on its structure and dynamics.

The primary conformational degrees of freedom in this molecule include the rotation of the nitro group relative to the plane of the benzene ring and the rotations around the C-C and C-O bonds of the two methoxymethyl side chains. The steric hindrance between the bulky nitro group and the adjacent methoxymethyl groups would likely lead to a non-planar arrangement, where the nitro group is twisted out of the plane of the aromatic ring. This is a common feature in ortho-substituted nitrobenzenes. For instance, in the structurally related 1,3-bis(bromomethyl)-2-nitrobenzene, the nitro group is significantly twisted with respect to the arene ring.

MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations (energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Furthermore, MD simulations can effectively model the influence of different solvents on the conformational equilibrium. In a polar solvent, conformations with a larger dipole moment might be stabilized. The solvent can also influence the dynamics of the conformational changes, for example, by forming hydrogen bonds with the oxygen atoms of the nitro or methoxymethyl groups. Studies on similar molecules like nitrobenzene (B124822) have shown that the interactions with solvent molecules can be complex and have a significant impact on the system's properties.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, these studies could explore various types of reactions, such as nucleophilic aromatic substitution (SNAAr) or the reduction of the nitro group.

Given the strong electron-withdrawing nature of the nitro group, the aromatic ring is activated towards SNAAr reactions. Theoretical calculations could model the attack of a nucleophile at the positions ortho and para to the nitro group. By calculating the energies of the reactants, intermediates (Meisenheimer complexes), transition states, and products, the most favorable reaction pathway can be determined.

The reduction of the nitro group to an amino group is a synthetically important transformation. Computational studies can elucidate the mechanism of this reduction, whether by catalytic hydrogenation or with chemical reducing agents. The calculations would model the stepwise addition of hydrogen atoms or electrons and protons, identifying the key intermediates and the rate-determining step of the reaction.

For any proposed reaction, the calculation of the transition state geometry and its associated activation energy is a key outcome. The activation energy provides a quantitative measure of the reaction's feasibility. Theoretical studies on the reactions of nitrobenzene and other deactivated aromatic compounds have demonstrated the power of these methods in understanding reaction mechanisms.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a critical role in determining the structure, stability, and properties of molecular solids and liquids. For this compound, both intramolecular and intermolecular non-covalent interactions are of interest.

Intramolecularly, there is the potential for weak hydrogen bonds between the oxygen atoms of the nitro group and the hydrogen atoms of the adjacent methoxymethyl groups (C-H···O interactions). While these are not as strong as conventional hydrogen bonds, they can influence the preferred conformation of the side chains.

Intermolecularly, a variety of forces would govern the interactions between molecules of this compound in the condensed phase. These include:

Dipole-dipole interactions: Arising from the molecule's significant permanent dipole moment.

Van der Waals forces (London dispersion forces): Which are present between all molecules and increase with molecular size and surface area.

C-H···O hydrogen bonds: These can form between the methoxymethyl or aromatic C-H groups of one molecule and the oxygen atoms of the nitro or methoxymethyl groups of a neighboring molecule.

π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, although this might be hindered by the bulky substituents.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Methods for Selective Functionalization

The inherent reactivity of the nitroaromatic core and the benzylic C-H bonds in 1,3-Bis(methoxymethyl)-2-nitrobenzene offers multiple handles for selective catalytic functionalization. A key area of future research will be the development of catalysts that can distinguish between these sites to achieve predictable and high-yielding transformations.

One promising avenue is the application of transition-metal-catalyzed C-H activation. The nitro group is known to be a directing group in various C-H functionalization reactions, typically guiding substitution to the ortho-position. rsc.org However, in this molecule, the ortho-positions are already substituted. This unique substitution pattern could steer catalytic activity towards the less common meta-C-H bonds of the benzene (B151609) ring or, more intriguingly, towards the benzylic C-H bonds of the methoxymethyl groups. Research into iridium-based catalysts, which have shown remarkable selectivity for ortho-C-H activation in alkylarenes through a transient benzylic C-H insertion mechanism, could be adapted to achieve selective functionalization at the benzylic positions of this compound. nih.gov

Another significant direction is the selective reduction of the nitro group. Catalytic hydrogenation of nitroaromatics is a fundamental industrial process, but achieving full selectivity to obtain various intermediates like nitroso, hydroxylamine, or azo compounds remains a challenge. researchgate.netnih.gov Developing a catalytic system, perhaps using precisely controlled Pt nanoparticles on a modified support, that can selectively reduce the sterically hindered nitro group of this compound to aniline (B41778) or other intermediates without affecting the ether linkages would be a significant advancement. nih.gov Iron-based catalysts have also emerged for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. acs.org Exploring such catalysts could provide a mild and efficient route to novel amino-aromatic building blocks derived from the title compound.

Potential Catalytic Reaction Target Site Catalyst Class Potential Product
C-H Arylation/AlkylationAromatic Ring (meta)Palladium, RhodiumDi- or tri-substituted nitrobenzene (B124822)
Benzylic C-H OxidationMethoxymethyl groupIridium, CopperFormyl or carboxyl derivatives
Selective Nitro ReductionNitro groupPlatinum, Iron2,6-Bis(methoxymethyl)aniline
Cross-CouplingAromatic Ring (via borylation)Palladium, CopperBiaryl or functionalized arenes

Exploration of Photocatalytic Applications and Advanced Photochemistry

The ortho-nitrobenzyl motif is a cornerstone of photochemistry, widely employed as a photolabile protecting group (PPG) that can be cleaved with UV light. upenn.eduacs.orgnih.govnih.gov The structure of this compound, with its two ortho-substituted methoxymethyl groups, suggests its potential as a bifunctional or "dual-caging" phototrigger.

Future research should focus on the precise mechanism and efficiency of photocleavage for this specific compound. The photolytic process for o-nitrobenzyl derivatives typically proceeds through an intramolecular hydrogen atom transfer from a benzylic carbon to the excited nitro group, forming an aci-nitro intermediate that rearranges to release the protected group and an o-nitrosobenzaldehyde derivative. acs.orgnih.govresearchgate.net Investigating the quantum yields and photoproducts for the stepwise or simultaneous cleavage of the two methoxymethyl groups is essential. This could be influenced by the wavelength of light used, potentially allowing for orthogonal deprotection. acs.org

Furthermore, the integration of this molecule into photocatalytic cycles is an emerging opportunity. Recent studies have shown that photoexcited nitrobenzene derivatives can participate in novel reactions, such as the formation of sulfonamides from thiols, where the nitro group acts as an oxygen atom transfer agent. tandfonline.comtandfonline.com Exploring similar reactivity for this compound could lead to new, light-driven synthetic methodologies. The ultrafast dynamics of photoexcited nitroaromatics in various solvents are being actively studied, and understanding how the aqueous environment affects the excited states of this compound could be crucial for its application in biological or environmental contexts. acs.orgnih.govucl.ac.uk

Photochemical Application Key Feature Potential Outcome Relevant Wavelengths
Dual Photolabile Protecting GroupTwo cleavable ether linkagesControlled release of two molecules300-365 nm nih.gov
Photo-induced CyclizationIntramolecular reaction post-cleavageFormation of heterocyclic scaffolds~405 nm chemrxiv.org
Photocatalyst for Oxygen TransferNitro group as oxygen sourceOxidation of substrates (e.g., thiols)Near-visible light chemrxiv.org
Wavelength-Selective CleavageTuning with substituent effectsOrthogonal release of different molecules254 nm vs 420 nm acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The practical application of photochemical reactions is often hampered by issues of light penetration, scalability, and by-product accumulation in batch reactors. Flow chemistry offers a powerful solution to these problems. The use of continuous flow reactors for photochemical processes ensures uniform irradiation, precise temperature control, and rapid removal of reactive intermediates, leading to improved yields and cleaner reactions. researchgate.netvapourtec.com

A significant future direction is the adaptation of this compound as a photolabile linker or protecting group for solid-phase or flow synthesis. The deprotection of N-o-nitrobenzyl groups has been shown to be significantly more efficient and scalable using continuous flow photolysis compared to batch methods. vapourtec.com By immobilizing this compound on a solid support, it could serve as a photocleavable linker for the synthesis of small molecules, peptides, or oligonucleotides, with the final product released into the flow stream upon irradiation.

Automated synthesis platforms could leverage this compound for high-throughput screening and library generation. An automated system could perform a sequence of reactions, culminating in a photocleavage step from a resin-bound linker based on the title compound, directly affording the purified product for biological assay. This integration would accelerate the discovery of new functional molecules.

Design of Next-Generation Synthetic Methodologies Utilizing its Unique Reactivity

The unique substitution pattern of this compound invites the design of novel synthetic strategies that are not accessible with simpler nitroaromatics. Cascade reactions, where multiple bond-forming events occur in a single operation, are a prime area for exploration. rsc.orgub.edu

For instance, a selective mono-functionalization of one methoxymethyl group (e.g., conversion to a bromomethyl group) could be followed by a photocleavage of the second ether. The resulting o-nitrosobenzaldehyde intermediate could then participate in an intramolecular cyclization or condensation reaction with the functionalized side chain, leading to complex heterocyclic structures in a single, light-triggered step. The photoinduced formation of phenanthridines from o-nitrobenzyl oxime ethers demonstrates the potential of such intramolecular cyclizations. chemrxiv.org

Furthermore, the solvolysis of o-nitrobenzyl systems can be influenced by intramolecular nucleophilic assistance from the nitro group, a phenomenon that could be exploited in this compound. nih.govscilit.com Designing reactions where the initial cleavage of one ether linkage generates a reactive intermediate that is trapped by the neighboring group could lead to unprecedented molecular architectures. These next-generation methodologies would move beyond using the o-nitrobenzyl group as a simple protecting group and instead harness its dynamic reactivity as an integral part of complex molecule synthesis.

Computational Design of Derivatives with Tunable Reactivity and Properties

Computational chemistry and in silico modeling provide powerful tools to predict and rationalize the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, computational studies can play a pivotal role in designing derivatives with fine-tuned properties.

Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the biological activity or toxicity of nitroaromatic compounds. nih.govnih.govmdpi.comresearchgate.net By applying these models, derivatives of this compound can be designed in silico to minimize potential mutagenicity or toxicity while enhancing desired functions. This is particularly important if the compound or its photoproducts are intended for use in biological systems.

Density Functional Theory (DFT) calculations can be employed to predict how substituents on the aromatic ring or the benzylic carbons would affect the molecule's photochemical and electronic properties. For example, adding electron-donating groups to the benzene ring is known to red-shift the absorption wavelength required for photocleavage, allowing the use of less-damaging, longer-wavelength light. acs.org DFT can be used to calculate these shifts and predict the quantum efficiency of photolysis, as it has been shown to correlate with the stability of radical intermediates formed during the reaction. researchgate.net This allows for the rational design of new photolabile protecting groups based on this scaffold that are optimized for specific applications, such as release with near-infrared light through two-photon absorption. nih.gov

Computational Method Target Property Design Goal
QSAR (Quantitative Structure-Activity Relationship)Mutagenicity, ToxicityDesign safer derivatives for biological applications. nih.gov
DFT (Density Functional Theory)Absorption Wavelength (λmax)Red-shift λmax for cleavage with visible or NIR light. acs.org
DFT (Density Functional Theory)C-H Bond Dissociation EnergyTune quantum yield of photocleavage. researchgate.net
Molecular DynamicsConformation and SolvationPredict reactivity and stability in different environments. nih.gov

Q & A

Q. What synthetic strategies ensure regioselectivity in the preparation of 1,3-Bis(methoxymethyl)-2-nitrobenzene?

Answer: Regioselectivity is critical due to the nitro group’s electron-withdrawing effects and steric hindrance from methoxymethyl substituents. Key steps include:

  • Precursor selection : Use 2-nitrobenzaldehyde derivatives with protected hydroxyl groups to direct methoxymethylation to the 1,3-positions (e.g., via acetal protection) .
  • Reaction conditions : Employ mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) to minimize side reactions. Monitor progress via TLC or HPLC to confirm intermediate formation.
  • Post-synthetic validation : Confirm regiochemistry using NOESY NMR to assess spatial proximity of substituents or X-ray crystallography for unambiguous structural assignment .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Prioritize analysis of aromatic proton splitting patterns (e.g., para-substituted nitro groups cause distinct deshielding) and methoxymethyl OCH₃ signals (~δ 3.3–3.5 ppm) .
  • IR spectroscopy : Confirm nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and methoxymethyl C-O-C stretches at ~1100 cm⁻¹.
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 256.1054 (C₁₁H₁₅NO₅) to distinguish from isomers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the nitro group’s reactivity?

Answer: Discrepancies between observed reactivity (e.g., reduction rates) and theoretical predictions can be addressed via:

  • DFT calculations : Model the nitro group’s electron affinity and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • Solvent effects : Simulate solvation models (e.g., PCM) to assess how polarity influences transition states during reduction or substitution reactions.
  • Validation : Cross-reference computational results with kinetic studies (e.g., Arrhenius plots) to refine activation energy estimates .

Q. What strategies mitigate crystallographic ambiguities in structural studies of derivatives?

Answer:

  • High-resolution data collection : Use synchrotron sources to enhance signal-to-noise ratios for twinned or low-quality crystals.
  • Refinement protocols : Apply SHELXL’s twin refinement module (TWIN/BASF commands) to model overlapping lattices and improve R-factors .
  • Validation tools : Utilize PLATON’s ADDSYM to detect missed symmetry elements and prevent overinterpretation of pseudo-symmetry .

Q. How do substituent electronic effects influence the compound’s stability under varying pH conditions?

Answer:

  • Acidic conditions : Protonation of the nitro group increases electrophilicity, risking hydrolysis of methoxymethyl groups. Stabilize via buffered solutions (pH 4–6) to slow degradation .
  • Basic conditions : Methoxymethyl ethers may undergo nucleophilic cleavage. Use non-aqueous solvents (THF, MeCN) with mild bases (e.g., Et₃N) to preserve integrity.
  • Kinetic studies : Track decomposition via UV-Vis at λₘₐₓ ~270 nm (aromatic π→π* transitions) to derive rate constants .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for methoxymethyl protons?

Answer:

  • Variable temperature NMR : Resolve overlapping signals by cooling samples to –40°C, enhancing splitting due to slowed rotation.
  • COSY/TOCSY : Identify scalar coupling between methoxymethyl CH₂ and OCH₃ groups to confirm connectivity.
  • Comparative analysis : Cross-validate with analogous compounds (e.g., 1-(dimethoxymethyl)-4-nitrobenzene) to identify consistent chemical shifts .

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